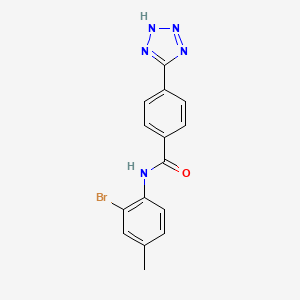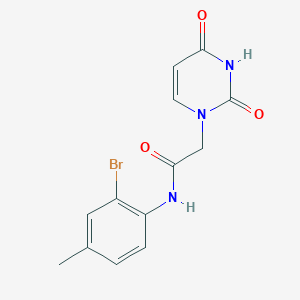
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMTB belongs to the family of tetrazole-containing compounds, which have been shown to have various biological activities.
作用機序
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide acts as a selective inhibitor of the TRPM8 channel, which is involved in the transmission of pain signals. By inhibiting the activity of this channel, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide can reduce the transmission of pain signals and provide relief from neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to reduce the sensitivity to cold stimuli, indicating its potential as a treatment for neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the advantages of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its selectivity for the TRPM8 channel, which makes it a promising therapeutic agent for the treatment of neuropathic pain. However, one of the limitations of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide. One potential direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as a treatment for other types of pain, such as inflammatory pain. Another direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as an anti-cancer agent in combination with other chemotherapeutic agents. Additionally, the development of more soluble forms of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide could improve its potential as a therapeutic agent.
合成法
The synthesis of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with 4-aminobenzamide to form N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have potential therapeutic applications in various areas of research. One of the most promising areas of research is in the treatment of neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of the TRPM8 channel, which is involved in the transmission of pain signals. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-9-2-7-13(12(16)8-9)17-15(22)11-5-3-10(4-6-11)14-18-20-21-19-14/h2-8H,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCWWYDRRZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)